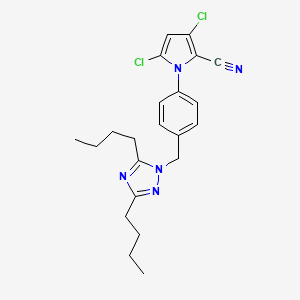
3,5-Dichloro-1-(4-((3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile
描述
3,5-Dichloro-1-(4-((3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile is a complex organic compound characterized by its pyrrole ring structure, which is substituted with chlorine atoms and a cyano group. This compound also features a triazole ring, which is further substituted with butyl groups. Its molecular formula is C22H25Cl2N5, and it has a molecular weight of 430.37 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole ring followed by the introduction of chlorine atoms and the cyano group. The triazole ring is then constructed and substituted with butyl groups.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific reagents and catalysts under optimized conditions to achieve the desired product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different substituents on the pyrrole or triazole rings.
科学研究应用
This compound has potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable candidate for the development of new pharmaceuticals, agrochemicals, and materials.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system .
相似化合物的比较
3,5-Dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole
3,5-Dichloro-1H-1,2,4-triazole
Uniqueness: This compound is unique due to its specific combination of substituents on both the pyrrole and triazole rings, which can influence its reactivity and biological activity compared to similar compounds.
生物活性
3,5-Dichloro-1-(4-((3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile is a complex organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structural features include a pyrrole ring, dichlorine substitutions, and a triazole moiety, which contribute to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 430.37 g/mol. The structure includes:
- Pyrrole Ring : Contributes to the compound's reactivity.
- Triazole Group : Known for its biological activity, particularly in antifungal and antimicrobial applications.
- Chlorine Atoms : Enhance lipophilicity and may influence binding interactions with biological targets.
The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors in biological systems. The presence of the triazole moiety suggests potential antifungal and anticancer properties due to its ability to inhibit key metabolic pathways in pathogens and cancer cells.
Antifungal Activity
Research indicates that compounds containing triazole groups exhibit significant antifungal properties. For instance, derivatives similar to this compound have been shown to inhibit fungal growth by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis .
Anticancer Properties
Some studies have reported that pyrrole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation and modulation of signaling pathways related to cell survival .
Anti-inflammatory Effects
Compounds similar to this structure have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. For example, studies on pyrrole derivatives have shown their ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in activated macrophages .
Case Studies
属性
IUPAC Name |
3,5-dichloro-1-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N5/c1-3-5-7-21-26-22(8-6-4-2)28(27-21)15-16-9-11-17(12-10-16)29-19(14-25)18(23)13-20(29)24/h9-13H,3-8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYAGHAMNXARMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=N1)CCCC)CC2=CC=C(C=C2)N3C(=CC(=C3C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















